(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone
Description
Properties
IUPAC Name |
(3,4-difluorophenyl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N7O/c18-13-2-1-12(7-14(13)19)17(27)25-5-3-24(4-6-25)15-8-16(22-10-21-15)26-11-20-9-23-26/h1-2,7-11H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGOWLPJMQNKTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone are cancer cells, specifically MCF-7 and HCT-116 cancer cell lines. These cell lines are often used in research as models for breast cancer (MCF-7) and colon cancer (HCT-116).
Mode of Action
The compound this compound interacts with its targets by inhibiting their proliferation. This inhibition is achieved through the induction of apoptosis, a process of programmed cell death.
Pharmacokinetics
Its potent inhibitory activities against specific cancer cell lines suggest that it has sufficient bioavailability to exert its effects.
Result of Action
The result of the action of this compound is the inhibition of proliferation of specific cancer cells through the induction of apoptosis. This leads to a decrease in the number of cancer cells, thereby potentially slowing the progression of the disease.
Biochemical Analysis
Biochemical Properties
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone has shown potent inhibitory activities against certain cancer cell lines, such as MCF-7 and HCT-116. This suggests that it may interact with specific enzymes, proteins, and other biomolecules involved in cellular processes
Biological Activity
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This compound integrates a triazole and pyrimidine moiety, both of which are known for their pharmacological properties. The exploration of its biological activity is crucial for understanding its therapeutic potential.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 394.44 g/mol. The structure can be represented as follows:
Antifungal Activity
Triazole derivatives, including those similar to the studied compound, have been reported to exhibit significant antifungal activity. They primarily function by inhibiting ergosterol biosynthesis, which is essential for fungal cell membrane integrity. This suggests that the triazole component in our compound may contribute to antifungal properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole and piperazine groups. For example, derivatives with similar structures have shown promising results against various cancer cell lines, including breast (MCF-7), colon (SW480), and lung (A549) carcinoma cells. These compounds often induce apoptosis and cell cycle arrest .
In vitro evaluations have indicated that modifications at specific positions on the triazole or piperazine can enhance biological potency. Notably, compounds with piperazine moieties have been associated with improved interactions with biological targets involved in cancer proliferation and survival pathways .
Study 1: Anticancer Evaluation
A study investigated the synthesis and biological evaluation of triazole-containing compounds against human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values as low as 6.2 µM against colon carcinoma cells, indicating strong antiproliferative effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 47f | HCT-116 | 6.2 |
| 47e | T47D | 43.4 |
Study 2: Antifungal Activity
Another research highlighted that triazole derivatives effectively inhibited fungal growth by targeting ergosterol synthesis pathways. The compound's structural features suggest it may similarly inhibit fungal strains resistant to conventional treatments .
The biological activity of this compound likely stems from its ability to interact with specific enzymes or receptors in target organisms. The piperazine ring is known for enhancing solubility and bioavailability, while the triazole and pyrimidine components may facilitate binding to biological targets involved in cell signaling and metabolic processes.
Scientific Research Applications
Synthetic Pathways
Various synthetic methods have been explored for the preparation of this compound and its derivatives. These methods often involve multi-step reactions that include the formation of the triazole and pyrimidine rings followed by functionalization to introduce the piperazine and difluorophenyl groups.
Antifungal Activity
Research indicates that derivatives containing 1,2,4-triazole structures exhibit significant antifungal properties. For instance:
- Mechanism of Action : The triazole moiety interferes with fungal cell membrane synthesis by inhibiting the enzyme lanosterol demethylase, critical for ergosterol production .
- Case Studies : A study demonstrated that certain triazole derivatives showed enhanced antifungal activity against various strains such as Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentrations (MIC) significantly lower than those of traditional antifungals .
Antibacterial Activity
The compound also shows promise as an antibacterial agent:
- Broad-Spectrum Efficacy : Research has revealed that compounds similar to (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone exhibit activity against both Gram-positive and Gram-negative bacteria. Notably, derivatives were found to be effective against methicillin-resistant Staphylococcus aureus (MRSA) strains .
Neuroprotective Effects
Emerging studies suggest potential neuroprotective effects attributed to the compound's ability to modulate neurotransmitter systems:
- Mechanism : The piperazine component may interact with serotonin receptors, providing neuroprotective benefits in models of neurodegenerative diseases .
Applications in Agriculture
Due to their antifungal properties, triazole derivatives are also being investigated as agrochemicals:
- Fungicides : The compound's efficacy against plant pathogens can lead to its development as a novel fungicide. Studies have shown promising results in controlling fungal diseases in crops .
Comparative Efficacy Table
Chemical Reactions Analysis
Formation of the Triazole Ring
The triazole ring can be formed through the reaction of a pyrimidine derivative with hydrazine or other azole-forming agents. This step is critical in creating the triazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties .
Electrophilic Aromatic Substitution
The difluorophenyl component undergoes electrophilic aromatic substitution reactions. This process involves the substitution of a functional group on the aromatic ring, which can be influenced by the presence of fluorine atoms, altering the ring's reactivity.
Nucleophilic Attack Mechanisms
The piperazine and triazole functionalities in the compound can participate in nucleophilic attack mechanisms. These reactions are important for forming bonds with other molecules, potentially leading to the creation of new therapeutic agents.
Reaction Mechanisms and Conditions
| Reaction Type | Conditions | Description |
|---|---|---|
| Formation of Triazole Ring | Reaction with hydrazine or azole-forming agents | Creates the triazole moiety, crucial for biological activity. |
| Electrophilic Aromatic Substitution | Presence of fluorine atoms on the difluorophenyl ring | Influences the reactivity of the aromatic ring. |
| Nucleophilic Attack | Involves piperazine and triazole functionalities | Forms bonds with other molecules, potentially leading to new therapeutic agents. |
Comparison with Similar Compounds
Structural Variations and Pharmacological Implications
The following table highlights structural differences and inferred properties of the target compound versus analogs from the evidence:
Key Observations :
- Triazole vs. Pyrazole : The target’s triazole group (vs. pyrazole in ) may enhance hydrogen bonding but reduce steric bulk, affecting target selectivity .
- Fluorophenyl vs.
- Chloro vs. Fluoro Substituents : Compound w3 () uses a chloro-pyrimidine, which may increase cytotoxicity but reduce solubility relative to the target’s fluorophenyl group .
Methodological Considerations in Similarity Assessment
As noted in , compound similarity depends on the evaluation metric:
- Structural Similarity : Target shares >70% core structure with ’s w3 but differs in substituents.
- Functional Similarity : Fluorophenyl and triazole groups suggest overlap with kinase inhibitors, while thiophene-based analogs () may target GPCRs .
- Dissimilarity Metrics : The pyrazolo-pyrimidine in diverges significantly in ring topology, reducing predicted activity overlap .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for preparing (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone?
- Methodological Answer : The synthesis typically involves sequential coupling of the pyrimidine-triazole core with a piperazine derivative, followed by reaction with 3,4-difluorobenzoyl chloride. For example, demonstrates that piperazine-based methanones are synthesized via nucleophilic substitution between activated aryl halides and piperazine under reflux conditions (e.g., DMF, 80°C, 12 hours). Yields range from 41% to 92%, depending on substituent steric effects and purification methods (e.g., column chromatography with ethyl acetate/hexane) . Thermal stability during synthesis should be monitored via differential scanning calorimetry (DSC), as seen in analogous piperazinyl-pyrimidine derivatives .
Q. How is the purity and structural integrity of the compound validated post-synthesis?
- Methodological Answer : High-resolution techniques are critical:
- NMR : and NMR confirm regiochemistry (e.g., triazole substitution at pyrimidine C6) and piperazine coupling .
- Elemental Analysis : Used to validate stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .
- HPLC : Purity >95% is standard, with reverse-phase C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl groups) impact biological activity?
- Methodological Answer : Comparative SAR studies are essential. For instance, shows that replacing 3,4-difluorophenyl with 4-chlorophenyl in analogous kinase inhibitors reduces IC by 3-fold, likely due to altered hydrophobic interactions and electronegativity . X-ray crystallography (e.g., ) can reveal fluorine’s role in hydrogen bonding with target residues like lysine or aspartate in kinases .
Q. What experimental approaches resolve contradictions in reported bioactivity data (e.g., inconsistent IC values)?
- Methodological Answer :
- Assay Standardization : Use uniform cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine for kinase inhibition) .
- Solubility Adjustments : Poor aqueous solubility (common with arylpiperazines) may artifactually reduce activity. Use DMSO stocks ≤0.1% and confirm solubility via dynamic light scattering .
- Metabolite Interference : LC-MS/MS can detect degradation products (e.g., triazole ring oxidation) that may skew results .
Q. How can computational modeling guide the optimization of pharmacokinetic properties (e.g., metabolic stability)?
- Methodological Answer :
- Docking Studies : Align the compound in active sites (e.g., CYP3A4 for metabolism prediction) using software like AutoDock Vina. The 3,4-difluorophenyl group may reduce CYP affinity due to steric shielding .
- QSAR Models : Correlate logP values (calculated via ChemDraw) with in vivo clearance rates. Piperazine-containing analogs typically exhibit logP ~2.5, balancing permeability and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
